molecular formula C₂₁H₂₁NO₆ B1146198 Hydrastine CAS No. 60594-55-0

Hydrastine

Cat. No.: B1146198
CAS No.: 60594-55-0
M. Wt: 383.39
InChI Key:
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Description

Hydrastine is an isoquinoline alkaloid discovered in 1851 by Alfred P. Durand. . This compound has been historically used for its medicinal properties, particularly as a haemostatic agent.

Scientific Research Applications

Hydrastine has a wide range of applications in scientific research:

Mechanism of Action

Beta-Hydrastine inhibits dopamine biosynthesis by inhibiting tyrosine hydroxylase activity . It also inhibits dopamine release with an IC50 value of 66.5 μM in the presence of high extracellular K+ levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: The total synthesis of hydrastine has been a subject of research since the early 20th century. The first successful synthesis was reported by Sir Robert Robinson and co-workers in 1931. A significant breakthrough was achieved in 1981 when J. R. Falck and co-workers developed a four-step total synthesis starting from simple phenylbromide . The key steps include:

Industrial Production Methods: Industrial production of this compound typically involves extraction from the roots of Hydrastis canadensis. The extraction process includes maceration of the plant material in a suitable solvent, followed by purification using techniques such as liquid chromatography .

Chemical Reactions Analysis

Hydrastine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Hydrastine’s unique combination of chemical properties and biological activities makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

(3S)-6,7-dimethoxy-3-[(5R)-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO6/c1-22-7-6-11-8-15-16(27-10-26-15)9-13(11)18(22)19-12-4-5-14(24-2)20(25-3)17(12)21(23)28-19/h4-5,8-9,18-19H,6-7,10H2,1-3H3/t18-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZUTXVTYJDCMDU-MOPGFXCFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC3=C(C=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC3=C(C=C2[C@@H]1[C@@H]4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9025409
Record name Hydrastine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118-08-1
Record name (-)-Hydrastine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118-08-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Hydrastine [USP]
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Record name 118-08-1
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Record name Hydrastine
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Record name Hydrastine
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Record name HYDRASTINE
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